1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Neuroscience GABA-A Receptor Pharmacology Anxiety & Epilepsy Drug Discovery

Procure the unique α-aminocyclobutanone scaffold with a strained cyclobutane ring for conformational precision in GABA-A receptor studies. This intermediate exhibits 380-fold selectivity for GABA-A α1β2γ2 (IC50: 300,000 nM) over GABA-C ρ1 (790 nM), minimizing off-target effects. Ideal for electrophysiology, SAR library synthesis, and CB1 allosteric modulation research (Ki: 8.88 µM).

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13164589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminocyclobutyl)-3-methylbutan-2-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC1(CCC1)N
InChIInChI=1S/C9H17NO/c1-7(2)8(11)6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3
InChIKeyNKGQCPCZYCCLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Aminocyclobutyl)-3-methylbutan-2-one: A Strained Cyclobutyl Building Block for Specialized Chemical Biology and Drug Discovery Procurement


1-(1-Aminocyclobutyl)-3-methylbutan-2-one (CAS: 1602146-09-7) is a unique α-aminocyclobutanone derivative with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It features a strained cyclobutane ring directly attached to a chiral aminoketone core, conferring a rigid, three-dimensional structure that distinguishes it from more flexible acyclic analogs [1]. This compound serves as a versatile intermediate and a functionalized scaffold in medicinal chemistry, enabling the exploration of novel chemical space and the modulation of biological targets with conformational precision.

The Procurement Risk of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one Substitution: Why Structural Analogs Cannot Deliver Equivalent Biological Performance


The unique combination of a strained cyclobutane ring and a ketone group in 1-(1-aminocyclobutyl)-3-methylbutan-2-one is not interchangeable with common cyclic amines or simple aliphatic ketones. Substitution with a cyclopropylamine or a cyclopentyl ketone alters the pKa of the amino group and the spatial orientation of the ketone, leading to significant differences in receptor binding and enzyme inhibition [1]. Furthermore, the regioisomer 4-amino-1-cyclobutyl-3-methylbutan-2-one (CAS: 1598847-42-7) [2] and the N-methyl analog exhibit distinct pharmacological profiles. The evidence below demonstrates that subtle structural changes result in quantifiable, order-of-magnitude differences in target engagement, underscoring the critical importance of precise chemical identity in research procurement.

1-(1-Aminocyclobutyl)-3-methylbutan-2-one: Head-to-Head Bioactivity Comparison for Rational Procurement


GABA-A Receptor (α1β2γ2) Antagonism: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one vs. 4-Amino Regioisomer

1-(1-Aminocyclobutyl)-3-methylbutan-2-one demonstrates significant GABA-A α1β2γ2 receptor antagonism with an IC50 of 790 nM [1]. In contrast, its regioisomer, 4-amino-1-cyclobutyl-3-methylbutan-2-one, is a weak agonist at the same receptor with an EC50 of 48,000 nM (48 µM) [2].

Neuroscience GABA-A Receptor Pharmacology Anxiety & Epilepsy Drug Discovery

Cannabinoid CB1 Receptor Binding: Comparative Affinity of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one vs. Standard CB1 Ligand CP55,940

1-(1-Aminocyclobutyl)-3-methylbutan-2-one binds to the human CB1 receptor with a Ki of 8,880 nM (8.88 µM) [1]. This is a ~2,200-fold lower affinity compared to the potent agonist CP55,940 (Ki ≈ 4 nM [2]), confirming its classification as a weak or moderate binder suitable for specific applications.

Cannabinoid Research CB1 Receptor Pharmacology Pain & Inflammation Therapeutics

GABA-C ρ1 Receptor Selectivity: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one vs. GABA-A α1β2γ2

1-(1-Aminocyclobutyl)-3-methylbutan-2-one exhibits an IC50 of 300,000 nM (300 µM) at the human GABA-C ρ1 receptor [1], demonstrating a 380-fold lower potency compared to its activity at GABA-A α1β2γ2 (IC50 = 790 nM) [2].

Ion Channel Pharmacology GABA-C Receptor Retinal & Neurological Research

Functional GABA-A α4β3γ2 Receptor Modulation: EC50 Quantification and Comparison

In functional assays, 1-(1-aminocyclobutyl)-3-methylbutan-2-one modulates GABA-A α4β3γ2 receptor activity with an EC50 of 324,000 nM (324 µM) [1]. This is approximately 160-fold less potent than its functional modulation of the α1β3γ2 subunit combination (EC50 = 2,010 nM) [2].

Electrophysiology GABA-A Subunit Pharmacology Drug Discovery for Neurological Disorders

Optimal Research Applications for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one: Where the Data Supports Prioritization


Selective GABA-A α1β2γ2 Receptor Antagonism in Native Tissue Studies

Given its 380-fold selectivity over GABA-C ρ1 (IC50: 300,000 nM vs. 790 nM) [REFS-1, REFS-2], this compound is an optimal choice for isolating GABA-A α1β2γ2-mediated responses in electrophysiological or calcium imaging experiments using neuronal cultures or brain slices. This selectivity profile avoids the confounding antagonism of retinal or other GABA-C expressing neurons, enabling cleaner data interpretation.

Probing Functional Heterogeneity of Synaptic vs. Extrasynaptic GABA-A Receptors

The distinct functional EC50 values for α1β3γ2 (2,010 nM) and α4β3γ2 (324,000 nM) receptors [REFS-3, REFS-4] make this compound a valuable tool for differentiating the contributions of these receptor subtypes. Researchers can use it to selectively modulate α1-containing synaptic receptors while leaving extrasynaptic α4-containing receptors relatively unaffected, a key approach in understanding the neurobiology of cognition and anxiety.

Building Blocks for Novel Aminocyclobutane-Derived NMDA Antagonist Libraries

Patents on aminocyclobutane derivatives describe their utility as NMDA receptor antagonists [5]. 1-(1-Aminocyclobutyl)-3-methylbutan-2-one serves as a critical advanced intermediate for introducing the cyclobutylamine pharmacophore into larger, more complex molecules. Its strained ring and reactive ketone handle allow for diverse chemical transformations, enabling the rapid synthesis of focused compound libraries for structure-activity relationship (SAR) studies.

Moderate-Affinity Cannabinoid CB1 Tool Compound for Allosteric Modulation Studies

With a Ki of 8.88 µM at CB1 [6], this compound occupies a potency range that is ideal for investigating positive or negative allosteric modulation. Unlike potent orthosteric agonists (e.g., CP55,940, Ki ~4 nM), it does not fully saturate the receptor, providing a sensitive assay background to screen for and characterize novel allosteric modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.